![molecular formula C16H13F3O2 B14290522 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 114088-60-7](/img/structure/B14290522.png)
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which includes both hydroxyl and ketone functional groups. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired ketone. Another approach includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenyl ring through electrophilic or nucleophilic substitution reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the formation of the compound.
Análisis De Reacciones Químicas
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biological pathways .
Comparación Con Compuestos Similares
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be compared to other similar compounds, such as:
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound shares the trifluoromethyl group but lacks the hydroxyl group, resulting in different reactivity and applications.
Fluridone: A compound with a similar trifluoromethylphenyl structure, used primarily as a herbicide.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Another compound with a trifluoromethyl group, used in various chemical and biological studies.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Propiedades
Número CAS |
114088-60-7 |
|---|---|
Fórmula molecular |
C16H13F3O2 |
Peso molecular |
294.27 g/mol |
Nombre IUPAC |
1-hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)15(21,12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(17,18)19/h2-10,21H,1H3 |
Clave InChI |
QLKHNLWQPNYUIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


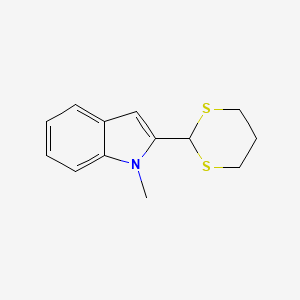

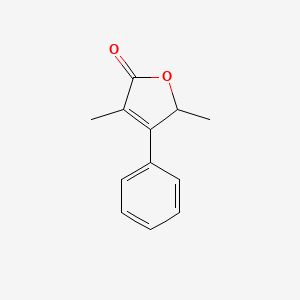
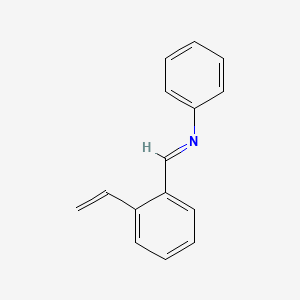
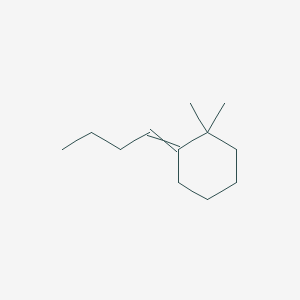

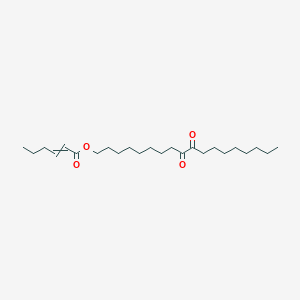
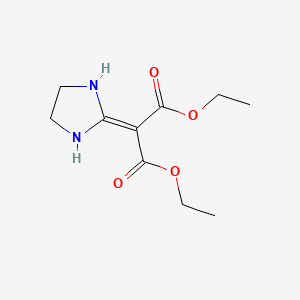


![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
